molecular formula C15H21BrO2 B2922962 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane CAS No. 320423-73-2

2-(4-Bromophenyl)-5-pentyl-1,3-dioxane

Cat. No. B2922962
CAS RN: 320423-73-2
M. Wt: 313.235
InChI Key: PTIXZQLHAOJXKF-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The “5-pentyl” indicates a five-carbon alkyl chain attached to the dioxane ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the 1,3-dioxane ring, and the pentyl chain. These groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially make this compound reactive, as bromine is a good leaving group. The compound might undergo nucleophilic substitution reactions . The 1,3-dioxane ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points .

Scientific Research Applications

It appears that there is limited direct information available on the specific compound “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” and its unique applications in scientific research. However, by examining related compounds and their uses, we can infer potential applications for this compound. Below are some inferred applications based on the information available for similar compounds:

Synthesis of Secondary Alcohols

Similar compounds have been used in the synthesis of secondary alcohols through S-alkylation and reduction processes . This suggests that “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” could potentially be used in organic synthesis to create complex alcohol structures.

Building Blocks for Pyrimidine Derivatives

Related bromophenyl compounds have been utilized as precursors for the synthesis of pyrimidine derivatives . This indicates that our compound of interest might serve as a building block in the synthesis of new pyrimidine-based molecules with potential biological activity.

Study of Tautomeric Equilibria

Compounds with a bromophenyl group have been studied for their tautomeric equilibria using NMR spectroscopy . “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” could be investigated for similar tautomeric behavior, which is important in understanding chemical reactivity and stability.

Antimicrobial and Anticancer Agents

Derivatives of bromophenyl compounds have been synthesized with the aim of overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents against cancer . The compound may also be explored for its potential antimicrobial and anticancer properties.

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” would require appropriate safety precautions. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in various fields .

properties

IUPAC Name

2-(4-bromophenyl)-5-pentyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXZQLHAOJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-pentyl-1,3-dioxane

Synthesis routes and methods

Procedure details

A mixture of compound from Example 6 (31 g, 0.21 mol), 4-bromobenzaldehyde (38.8 g, 0.21 mol) and 4-toluenesulphonic acid (110 mg) in dry toluene (200 cm3) was heated under reflux (3 h) using a Dean and Stark apparatus. On cooling to room temperature the mixture was poured into aqueous sodium hydrogen carbonate solution (5%, 70 cm3) and the separated organic layer washed with aqueous sodium hydrogen carbonate solution (5%, 2×60 cm3), water (2×60 cm3) and dried (MgSO4). The solvent was removed in vacuo and the residue purified by crystalliation from methanol to remove the cis-isomer.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

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